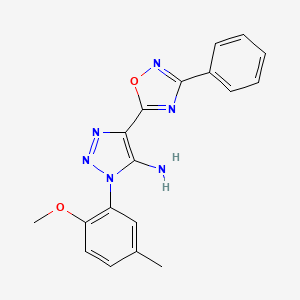

1-(2-methoxy-5-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Description

Properties

IUPAC Name |

3-(2-methoxy-5-methylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O2/c1-11-8-9-14(25-2)13(10-11)24-16(19)15(21-23-24)18-20-17(22-26-18)12-6-4-3-5-7-12/h3-10H,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBJGUXOWDDWID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-methoxy-5-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a member of the triazole class of compounds, which are known for their diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the coupling of 1H-triazole with oxadiazole derivatives. The general synthetic route includes:

- Formation of 1H-Triazole : Utilizing azide and alkyne chemistry to form the triazole ring.

- Oxadiazole Formation : Synthesizing oxadiazole through cyclization reactions involving hydrazides and carboxylic acids.

- Final Coupling Reaction : Combining the two moieties to yield the final product.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown:

- Inhibition of Cell Proliferation : In vitro studies reported IC50 values as low as 52 nM against MCF-7 breast cancer cells and 74 nM against MDA-MB-231 cells, indicating potent antiproliferative effects .

- Mechanism of Action : These compounds induce G2/M phase cell cycle arrest and apoptosis in cancer cells. They disrupt microtubule polymerization, leading to mitotic catastrophe as evidenced by immunofluorescence studies .

Antibacterial Activity

The oxadiazole moiety is known for its antibacterial properties. Research has indicated that related compounds exhibit:

- Broad-Spectrum Antibacterial Effects : Active against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli strains .

| Compound Type | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazoles | Staphylococcus aureus | 12.5–25 μg/mL |

| Oxadiazoles | Escherichia coli | Significant inhibition observed |

Enzyme Inhibition

The compound may also act as an inhibitor for various enzymes involved in metabolic pathways:

- Lipoxygenase Inhibition : Some derivatives have shown lipoxygenase inhibitory activity, which could be beneficial in inflammatory conditions .

Case Studies

- Antiproliferative Properties : A study evaluated a series of triazoles for their anticancer potential and found that those with substituted phenyl groups exhibited enhanced activity against breast cancer cell lines.

- Antibacterial Efficacy : Another investigation focused on oxadiazole derivatives revealed their effectiveness against resistant bacterial strains, suggesting potential for development into new antibacterial agents.

Scientific Research Applications

Case Studies and Findings

Recent studies have highlighted the effectiveness of oxadiazole derivatives against multiple cancer cell lines. For instance:

- A derivative of 1,2,4-oxadiazole demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including human colon adenocarcinoma and breast cancer .

- Further modifications led to compounds with significantly enhanced potency; one derivative exhibited an IC50 value as low as 0.003 µM against lung adenocarcinoma cells .

Antimicrobial Activity

The triazole scaffold is well-documented for its antimicrobial properties. Compounds featuring this structure have been shown to inhibit the growth of bacteria and fungi effectively. For example:

- Triazole derivatives have been utilized in developing antifungal agents that target specific fungal enzymes, disrupting their metabolic processes .

Anti-inflammatory Properties

Research has indicated that certain derivatives of triazoles possess anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response .

Synthesis and Structure Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of these compounds. The introduction of various substituents on the oxadiazole and triazole rings can significantly affect their biological activity:

- Electron-withdrawing groups (EWGs) at specific positions have been shown to enhance anticancer activity by increasing compound reactivity towards biological targets .

Potential for Further Research

Given the promising results associated with this compound class, further research is warranted to explore:

- In vivo studies : While many studies have focused on in vitro efficacy, translating these findings into animal models will be essential for assessing therapeutic potential.

- Combination therapies : Investigating the synergistic effects of these compounds with existing chemotherapeutics could enhance treatment outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compound 1 : 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

- Molecular Formula : C₁₈H₁₃F₃N₆O

- Molecular Weight : 386.34 g/mol

- Key Features : Replaces the 2-methoxy-5-methylphenyl group with a 3-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methoxy group in the target compound .

Compound 2 : 1-(5-Chloro-2-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

- Molecular Formula : C₁₇H₁₃ClN₆O₂

- Molecular Weight : 368.78 g/mol

- Key Features: Substitutes the 5-methyl group with a 5-chloro atom.

Analogues with Heterocyclic Variations

Compound 3 : 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine

- Molecular Formula : C₁₄H₁₀N₆O₂S

- Molecular Weight : 326.34 g/mol

- Key Features: Replaces the oxadiazole ring with a benzothiazole moiety. The nitro group at the phenyl ring enables further functionalization (e.g., reduction to an amine).

Compound 4 : 5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine

Data Table: Structural and Functional Comparison

Key Findings and Implications

Substituent Effects :

- Electron-donating groups (e.g., methoxy) may enhance solubility, while electron-withdrawing groups (e.g., chloro, nitro) improve binding affinity to hydrophobic targets.

- Fluorinated substituents (e.g., trifluoromethyl) increase metabolic stability and bioavailability .

Heterocyclic Core Modifications :

- 1,2,3-Triazole vs. 1,2,4-Triazole : The position of the amine group affects molecular geometry and interaction with biological targets. 1,2,3-Triazoles often exhibit better π-π stacking due to planar geometry .

- Oxadiazole vs. Benzothiazole : Oxadiazoles contribute to rigidity, whereas benzothiazoles may enhance intercalation with DNA or proteins .

Synthetic Routes :

Notes

- Optimization Opportunities : Introducing fluorine or modifying the oxadiazole phenyl group could enhance drug-like properties.

- Analytical Tools : Crystallographic refinement programs (e.g., SHELXL) and NMR spectroscopy are critical for characterizing these compounds .

Q & A

Q. What are the key steps for synthesizing 1-(2-methoxy-5-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential heterocyclic ring formation. For example, triazole and oxadiazole moieties can be constructed via cycloaddition or condensation reactions. Optimization may include:

- Using controlled copolymerization techniques (e.g., adjusting monomer ratios and initiator concentrations, as demonstrated in polycationic dye-fixative synthesis ).

- Monitoring reaction progress via HPLC or NMR to isolate intermediates.

- Employing temperature gradients (e.g., 60–80°C for oxadiazole ring closure) to enhance yield .

Q. How can the structural and physico-chemical properties of this compound be characterized?

Methodological Answer:

- X-ray crystallography : Resolve tautomeric forms and planarity of triazole/oxadiazole rings (e.g., dihedral angles between aryl groups and heterocycles, as in triazol-5-amine analogs ).

- Spectroscopy : Use H/C NMR to confirm substituent positions and N NMR for tautomer identification.

- Thermal analysis : DSC/TGA to assess stability, noting decomposition points (e.g., ~250°C for similar triazoles ).

Advanced Research Questions

Q. How can computational methods predict the reactivity of the oxadiazole-triazole scaffold in nucleophilic/electrophilic reactions?

Methodological Answer:

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and Fukui indices, identifying reactive sites.

- Compare with experimental data (e.g., nucleophilic attack at oxadiazole C-5 vs. triazole C-4) .

- Validate using Hammett correlations for substituent effects (e.g., methoxy groups altering electron withdrawal ).

Q. What experimental approaches resolve contradictions in tautomeric behavior observed in crystallographic vs. solution-phase studies?

Methodological Answer:

- Solid-state vs. solution NMR : Compare X-ray data (e.g., planar triazole in crystals ) with N NMR in DMSO to detect tautomer equilibria.

- Variable-temperature studies : Track tautomer ratios via IR or UV-Vis shifts (e.g., thione-thiol tautomerism in triazole-thiones ).

- Error analysis : Apply statistical methods (e.g., Monte Carlo simulations) to quantify crystallographic disorder .

Q. How can this compound serve as a building block for fused heterocyclic systems with enhanced bioactivity?

Methodological Answer:

- Cyclocondensation : React with aldehydes or ketones to form imidazo[1,2-α]triazoles (e.g., using acetic acid catalysis at reflux ).

- Cross-coupling : Utilize Suzuki-Miyaura reactions to append aryl groups at the triazole C-4 position .

- Biological screening : Test derivatives for kinase inhibition (e.g., via fluorescence polarization assays).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.